Cas no 88236-08-2 (Phenol, 2-(2-chloro-6-phenyl-4-pyrimidinyl)-)

Phenol, 2-(2-chloro-6-phenyl-4-pyrimidinyl)- structure
88236-08-2 structure
Product Name:Phenol, 2-(2-chloro-6-phenyl-4-pyrimidinyl)-
CAS No:88236-08-2
MF:C16H11ClN2O
MW:282.72434258461
CID:640327
PubChem ID:2054829
Update Time:2025-04-19

Phenol, 2-(2-chloro-6-phenyl-4-pyrimidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-(2-chloro-6-phenyl-4-pyrimidinyl)-
    • 6-(2-chloro-4-phenyl-1H-pyrimidin-6-ylidene)cyclohexa-2,4-dien-1-one
    • 88236-08-2
    • 2-(2-CHLORO-6-PHENYLPYRIMIDIN-4-YL)PHENOL
    • DTXSID90425369
    • 2-chloro-4-phenyl-6-(o-hydroxyphenyl)pyrimidine
    • Inchi: 1S/C16H11ClN2O/c17-16-18-13(11-6-2-1-3-7-11)10-14(19-16)12-8-4-5-9-15(12)20/h1-10,20H
    • InChI Key: MIJQFGMGXOPMQO-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=CC(C2C=CC=CC=2O)=N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 282.0559907g/mol
  • Monoisotopic Mass: 282.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 46Ų
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